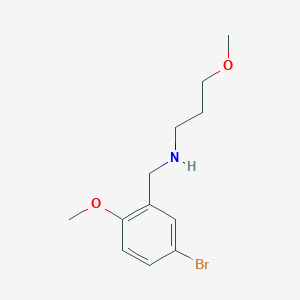
2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide, also known as OPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide is not fully understood, but research suggests that it works by inhibiting certain enzymes and pathways involved in cancer cell growth and inflammation. Specifically, 2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression. By inhibiting HDACs, 2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide may alter the expression of genes involved in cancer cell growth and inflammation, leading to its therapeutic effects.
Biochemical and Physiological Effects
2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide has been shown to have a range of biochemical and physiological effects, including inhibiting cancer cell growth, reducing inflammation, and inhibiting microbial growth. Additionally, 2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. This makes it safer to handle and study in vitro and in vivo. However, the compound is relatively unstable and can degrade over time, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide. One area of interest is understanding its mechanism of action more fully, which could lead to the development of more targeted therapies. Additionally, further research is needed to determine the optimal dosage and administration of 2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide for therapeutic use. Finally, there is potential for 2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide to be used in combination with other anti-cancer or anti-inflammatory compounds to enhance its therapeutic effects.
Méthodes De Synthèse
2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide can be synthesized through a multi-step process, starting with the reaction of imidazole-2-thiol with ethyl acetoacetate. This is followed by the addition of propargyl bromide, and the resulting product is then treated with ammonium acetate to yield 2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide. The synthesis method has been optimized to increase the yield and purity of 2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide, making it suitable for scientific research.
Applications De Recherche Scientifique
2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide has been studied extensively for its potential therapeutic properties, particularly in the treatment of cancer. Research has shown that 2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide has anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Additionally, 2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. The compound has also been studied for its antimicrobial properties, with promising results.
Propriétés
Nom du produit |
2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide |
|---|---|
Formule moléculaire |
C8H11N3O2S |
Poids moléculaire |
213.26 g/mol |
Nom IUPAC |
2-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide |
InChI |
InChI=1S/C8H11N3O2S/c1-2-3-11-7(13)5(4-6(9)12)10-8(11)14/h2,5H,1,3-4H2,(H2,9,12)(H,10,14) |
Clé InChI |
HKDDXEJYNMYALW-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C(NC1=S)CC(=O)N |
SMILES canonique |
C=CCN1C(=O)C(NC1=S)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B262028.png)

![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)
![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)




![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)


![5-{[4-(Dimethylamino)benzyl]amino}-1-pentanol](/img/structure/B262052.png)
